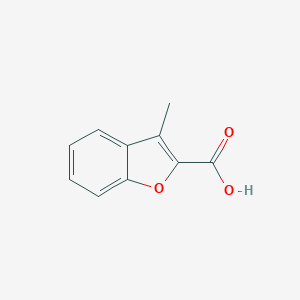

3-Methylbenzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZTUCZCQMQFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344939 | |

| Record name | 3-Methylbenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24673-56-1 | |

| Record name | 3-Methylbenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Benzofuran Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Methylbenzofuran-2-carboxylic Acid

The benzofuran nucleus is a privileged heterocyclic system deeply embedded in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial synthetic intermediate for the elaboration of more complex, biologically active molecules.[1][3] This guide provides a comprehensive, field-proven examination of its synthesis, focusing on robust and scalable methodologies. We will dissect the causal factors behind procedural choices, ensuring that the presented protocols are not merely recipes but self-validating scientific systems.

Primary Synthetic Strategy: The Perkin Rearrangement Pathway

The most reliable and historically significant route to this compound is via the Perkin rearrangement of a substituted 3-halocoumarin.[4][5][6] This strategy involves a fascinating coumarin-to-benzofuran ring contraction that is both high-yielding and mechanistically elegant.

The overall synthetic pathway is a two-stage process:

-

Synthesis of the Coumarin Precursor: Formation of a 4-methylcoumarin scaffold followed by regioselective halogenation at the C3 position.

-

The Perkin Rearrangement: Base-catalyzed rearrangement of the resulting 3-halocoumarin to yield the target benzofuran-2-carboxylic acid.

Part 1: Synthesis of the 3-Bromo-4-methylcoumarin Precursor

The journey begins with the construction of a coumarin ring system, typically via Pechmann condensation, followed by a crucial halogenation step.

Step 1a: Pechmann Condensation This acid-catalyzed reaction condenses a phenol with a β-keto ester (in this case, ethyl acetoacetate) to form the coumarin core. The use of a substituted phenol (e.g., resorcinol) allows for specific functionalization on the benzene ring of the final product.[1]

Step 1b: C3-Bromination With the 4-methylcoumarin scaffold in hand, the next critical step is the regioselective bromination at the C3 position. This is readily achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid.[1][4] This step introduces the vinyl halide functionality essential for the subsequent rearrangement.

Experimental Protocol 1: Synthesis of 3-Bromo-7-propoxy-4-methylcoumarin

This protocol is adapted from a procedure for a substituted analog and illustrates the general methodology.[1]

-

O-Alkylation: A mixture of 7-hydroxy-4-methylcoumarin (1 eq.), propyl bromide (1.2 eq.), and potassium carbonate (2 eq.) in DMF is stirred, typically with a catalytic amount of KI, until completion (monitored by TLC). The product, 7-propoxy-4-methylcoumarin, is isolated via aqueous work-up.

-

Bromination: The 7-propoxy-4-methylcoumarin (1 eq.) is dissolved in glacial acetic acid. Elemental bromine (1.1 eq.) dissolved in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for several hours until TLC indicates the consumption of the starting material.

-

Isolation: The reaction mixture is poured into ice water. The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and dried. Recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) yields the pure 3-bromo-7-propoxy-4-methylcoumarin.

Part 2: The Perkin Rearrangement Mechanism and Execution

The Perkin rearrangement is a base-catalyzed transformation where the 3-halocoumarin undergoes a ring contraction to form the more stable benzofuran aromatic system.[6]

Mechanism of Action: The reaction proceeds in two distinct stages.[7]

-

Ring Fission: The hydroxide ion attacks the carbonyl carbon of the lactone, leading to a rapid ring-opening to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[4][7]

-

Cyclization: The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide. This step is typically the rate-determining step and results in the formation of the five-membered furan ring, with subsequent elimination of the halide ion to furnish the final benzofuran-2-carboxylate salt.[4][7]

Execution: Conventional vs. Microwave-Assisted Methods Traditionally, this rearrangement is performed by refluxing the 3-halocoumarin in an alcoholic solution of a strong base for several hours.[1] However, modern synthetic chemistry has embraced microwave irradiation as a powerful tool to accelerate this process dramatically.[4][5]

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reagents | 3-Bromocoumarin, NaOH, Ethanol | 3-Bromocoumarin, NaOH, Ethanol |

| Temperature | Reflux (approx. 78 °C) | 79 °C (controlled) |

| Time | ~3 hours[4] | ~5 minutes[4] |

| Power | N/A (Thermal Heating) | 300-400 W[4] |

| Yield | Quantitative[4] | >95%[4] |

| Notes | Robust and well-established. | Significant reduction in reaction time, improved energy efficiency. |

Experimental Protocol 2: Microwave-Assisted Perkin Rearrangement

This protocol is based on an expedited synthesis of benzofuran-2-carboxylic acids.[4]

-

Reaction Setup: In a specialized microwave reaction vessel, combine the 3-bromo-4-methylcoumarin derivative (1 eq.), sodium hydroxide (3 eq.), and ethanol (e.g., 5 mL for a 0.17 mmol scale).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 79 °C, using a power setting of 300 W with stirring.[4]

-

Work-up and Isolation: After cooling the vessel, transfer the reaction mixture to a beaker. Reduce the volume of ethanol using a rotary evaporator.

-

Acidification: Dilute the residue with water and pour it into crushed ice. Acidify the solution to a pH of approximately 2 using a dilute strong acid (e.g., 1M HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[1]

-

Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water to remove inorganic salts, and dry it under a vacuum. If necessary, further purification can be achieved by recrystallization.

Spectroscopic Characterization

Confirmation of the final product, this compound, is achieved through standard analytical techniques.

| Technique | Expected Data |

| Melting Point | 192-197 °C[8] |

| ¹H-NMR (DMSO-d₆) | A broad singlet for the carboxylic acid proton (-COOH) typically above 13 ppm; aromatic protons in the 7-8 ppm range; a sharp singlet for the methyl group (-CH₃) around 2.5 ppm.[3] |

| ¹³C-NMR (DMSO-d₆) | Carbonyl carbon (-COOH) ~161 ppm; aromatic carbons between 105-155 ppm; methyl carbon (-CH₃) ~9 ppm.[3] |

| Mass Spec (HRMS) | Calculated m/z for C₁₀H₈O₃ should match the experimentally found value. |

Conclusion and Outlook

The synthesis of this compound is most effectively accomplished through a two-stage process culminating in a Perkin rearrangement. The precursor, a 3-halo-4-methylcoumarin, is readily accessible from common phenols via Pechmann condensation and subsequent halogenation. While the traditional thermal rearrangement is effective, the adoption of microwave-assisted protocols offers a dramatic improvement in efficiency, reducing reaction times from hours to mere minutes without compromising yield.[4][5] This robust and optimized pathway provides researchers and drug development professionals with reliable access to this valuable synthetic building block, paving the way for the discovery of novel benzofuran-based therapeutics.

References

-

Zarghi, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Patel, H., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of Taylor & Francis, Full article. [Link]

-

Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Wikipedia. (2024). Perkin rearrangement. In Wikipedia. [Link]

-

ChemSynthesis. (n.d.). 3-methyl-1-benzofuran-2-carboxylic acid. ChemSynthesis. [Link]

-

Rana, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

El-Gamal, M. I., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. [Link]

-

Sridhar, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2872. [Link]

-

Patil, S., & Gacche, R. (2013). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

-

Al-Ostath, A. I. A., et al. (2017). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in heterocyclic chemistry, the benzofuran scaffold is a privileged structure in medicinal chemistry, gracing numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, 3-Methylbenzofuran-2-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, reactivity, and burgeoning applications of this important molecule. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Physicochemical and Spectroscopic Profile

This compound presents as a beige to yellow solid and is sparingly soluble in water but shows good solubility in polar organic solvents.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 24673-56-1 | [] |

| Molecular Formula | C₁₀H₈O₃ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Beige to Yellow Solid | [4] |

| Melting Point | 192-197 °C | [3] |

| pKa (Predicted) | ~4-5 | [5] |

| Solubility | Soluble in polar organic solvents | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton spectrum is expected to show a sharp singlet for the methyl group (CH₃) protons around δ 2.4-2.6 ppm. The aromatic protons on the benzofuran ring system will appear in the region of δ 7.2-8.0 ppm, with their specific shifts and coupling patterns depending on their positions. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and is exchangeable with D₂O.[6]

-

¹³C NMR: The carbon spectrum will display a signal for the methyl carbon at approximately δ 10-15 ppm. The carbons of the aromatic and furan rings will resonate in the range of δ 110-155 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around δ 160-170 ppm.

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups.[7][8]

-

O-H Stretch: A very broad band will be observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]

-

C=O Stretch: A strong, sharp absorption will be present in the range of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[7]

-

C-O Stretch: A band corresponding to the C-O stretching of the carboxylic acid and the furan ring will appear in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple sharp bands will be seen in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

-

C-H Stretch: Aromatic and methyl C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ at m/z 176. The fragmentation pattern will likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z 159, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 131, which corresponds to the stable 3-methylbenzofuran cation.[9][10]

Synthesis of this compound

The most prominent and efficient method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement .[9][11] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.

The Perkin Rearrangement: A Mechanistic Overview

The Perkin rearrangement is a powerful tool for the synthesis of the benzofuran-2-carboxylic acid scaffold. The reaction proceeds via a base-catalyzed ring-opening of a 3-halocoumarin precursor, followed by an intramolecular nucleophilic substitution to form the furan ring.

Caption: The Perkin rearrangement workflow.

Detailed Experimental Protocol for Synthesis

This protocol describes a microwave-assisted Perkin rearrangement, which significantly reduces reaction times compared to traditional methods.[11]

Step 1: Synthesis of the 3-Halocoumarin Precursor

A suitable substituted 3-halocoumarin is required as the starting material. For the synthesis of this compound, a 4-methyl-3-halocoumarin would be the appropriate precursor.

Step 2: Microwave-Assisted Perkin Rearrangement

-

In a microwave reactor vessel, combine the 3-halocoumarin (1 equivalent), sodium hydroxide (2 equivalents), and ethanol.

-

Seal the vessel and subject it to microwave irradiation at a power and temperature sufficient to drive the reaction to completion (e.g., 100-150 °C for 5-15 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~2.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is dominated by the carboxylic acid functional group and the electron-rich benzofuran ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations, providing access to a wide range of derivatives.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent yields the corresponding ester.[12]

-

Amidation: Treatment with an amine, often activated by a coupling reagent such as DCC (dicyclohexylcarbodiimide) or HATU, affords the corresponding amide.[5][13] These amide derivatives are of particular interest in drug discovery.

Caption: Key reactions of the carboxylic acid group.

Reactions of the Benzofuran Ring

The benzofuran ring is susceptible to electrophilic substitution reactions, although the carboxylic acid group is deactivating. The positions most prone to substitution are typically C5 and C7.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[14][15] The mechanism of action often involves the inhibition of key cellular pathways implicated in cancer progression.

-

Kinase Inhibition: Several derivatives have been shown to be potent inhibitors of various protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[14][16]

-

Induction of Apoptosis: Many of these compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[14][15]

The structure-activity relationship (SAR) studies of these derivatives have revealed that the nature and position of substituents on the benzofuran ring and the amide/ester functionality play a critical role in their anticancer potency and selectivity.[17]

Antimicrobial and Antifungal Activity

Derivatives of this compound have also shown promise as antimicrobial and antifungal agents. The introduction of specific functional groups can enhance their activity against a range of pathogens.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific community, particularly those in the field of drug discovery. Its straightforward synthesis via the Perkin rearrangement and the versatility of its carboxylic acid group make it an ideal scaffold for the generation of diverse chemical libraries. The promising anticancer and antimicrobial activities of its derivatives underscore the therapeutic potential of this chemical class. Future research will undoubtedly focus on the optimization of these lead compounds to develop more potent and selective drug candidates with improved pharmacokinetic profiles. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics.

References

-

Supporting Information. [Link]

-

Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865. [Link]

-

Marriott, K.-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

-

Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

PubChem. (n.d.). 3-Benzofurancarboxylic acid, methyl ester. National Center for Biotechnology Information. [Link]

-

Mangasuli, S. N., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-777. [Link]

-

Gao, W., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Center for Biotechnology Information. [Link]

-

Napiórkowska, M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). 2D (A) and 3D (B) interactions of 3-methylbenzofuran derivative 4b.... [Link]

-

ResearchGate. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

ResearchGate. (2021). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).. [Link]

-

ResearchGate. (2019). Table II from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

-

Reddit. (2023). carboxylic acid solubility + TLC. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Wikipedia. (2024). Perkin rearrangement. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

PubChemLite. (n.d.). 3-methyl-1-benzofuran-2-carboxylic acid (C10H8O3). [Link]

-

SpectraBase. (n.d.). 3-[Diazo(pentyloxycarbonyl)methyl]benzofuran-2-carboxylic acid methyl ester. [Link]

-

NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid. [Link]

-

ChemSynthesis. (n.d.). 3-methyl-1-benzofuran-2-carboxylic acid. [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%. [Link]

-

Georganics. (n.d.). This compound - High purity. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MD Topology. (n.d.). 3,7-Dimethyl-1-benzofuran-2-carboxylicacid. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

OChemTutor. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Sketchy MCAT. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]

-

ResearchGate. (2021). (A) Amidation and esterification of carboxylic acids and (B) comparison.... [Link]

-

Introductory Chemistry. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. [Link]

-

Peda.net. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemsrc. (n.d.). Benzofuran-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

-

Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

Sources

- 1. CAS 3265-74-5: 3-BENZOFURANCARBOXYLIC ACID, 2-METHYL- [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic acid (CAS 24673-56-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methylbenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging applications, particularly in the realm of drug discovery.

Introduction: The Benzofuran Scaffold

Benzofuran derivatives are a class of heterocyclic compounds that feature a fused benzene and furan ring system. This structural motif is a common pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities. The inherent planarity and electron-rich nature of the benzofuran ring system allow for diverse interactions with biological targets, making it a privileged scaffold in drug design. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 24673-56-1 | [1][2] |

| Molecular Formula | C₁₀H₈O₃ | [1][3] |

| Molecular Weight | 176.17 g/mol | [1][3] |

| Melting Point | 192-197 °C | [1][3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Purity | Typically >98% | [4][5] |

| Solubility | Soluble in DMSO | [6] |

Synthesis of this compound

Proposed Synthetic Pathway: Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement offers an efficient route to benzofuran-2-carboxylic acids from 3-halocoumarins. This method involves a base-catalyzed ring contraction. An adapted two-step synthesis to obtain the target compound is outlined below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Acetyl-2H-chromen-2-one (Coumarin intermediate)

-

To a solution of salicylaldehyde (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-acetyl-2H-chromen-2-one.

Step 2: Synthesis of 3-Bromo-4-methylcoumarin (Bromocoumarin intermediate)

-

Dissolve the 3-acetyl-2H-chromen-2-one (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the mixture at room temperature with constant stirring.

-

Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with sodium thiosulfate solution to remove excess bromine, then with water, and dry to obtain 3-bromo-4-methylcoumarin.

Step 3: Synthesis of this compound (Final Product)

-

In a microwave-safe vessel, combine 3-bromo-4-methylcoumarin (1 equivalent) with a solution of sodium hydroxide (3-4 equivalents) in ethanol.

-

Seal the vessel and subject it to microwave irradiation at a suitable power (e.g., 100-150 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

-

After cooling, dilute the reaction mixture with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Expected ¹H-NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| 7.6-7.8 | m | 2H | Ar-H |

| 7.2-7.4 | m | 2H | Ar-H |

| ~2.5 | s | 3H | -CH₃ |

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The aromatic protons will exhibit a complex multiplet pattern typical for a substituted benzene ring. The methyl protons will appear as a sharp singlet.

Expected ¹³C-NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (carboxylic acid) |

| ~155 | C-O (furan ring) |

| ~148 | C (fused ring junction) |

| 120-130 | Ar-C |

| ~111 | Ar-C |

| ~110 | C-COOH (furan ring) |

| ~10 | -CH₃ |

The exact chemical shifts will be influenced by the electronic environment of each carbon atom.

Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1580-1600 | C=C stretch (aromatic) |

| 1200-1300 | C-O stretch (furan and carboxylic acid) |

| ~1050 | C-O-C stretch (furan) |

Applications in Drug Discovery and Materials Science

This compound and its derivatives are emerging as compounds of significant interest in several fields, most notably in drug discovery.

Anticancer Activity

Derivatives of 3-methylbenzofuran have demonstrated promising anticancer properties. For instance, certain compounds from this class have shown potent antiproliferative activity against non-small cell lung carcinoma cell lines. The proposed mechanisms of action include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Furthermore, these derivatives have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their potential as leads for novel anticancer therapeutics.

Ischemic Cell Death Inhibition

A series of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated for their ability to inhibit ischemic cell death.[7] Certain derivatives showed potent protective effects in cardiac myocytes under conditions of oxygen and glucose deprivation, suggesting a potential therapeutic application in conditions such as myocardial infarction.[7]

Antibacterial Activity

This compound has been reported to exhibit antibacterial properties. It is suggested to act as a dianion that can bind to the cell membrane, thereby inhibiting bacterial growth. It has shown activity against both Gram-positive and Gram-negative bacteria.

Caption: Key application areas of this compound.

Future Perspectives

The versatile benzofuran scaffold, exemplified by this compound, continues to be a fertile ground for the discovery of novel bioactive compounds. Future research will likely focus on the synthesis of diverse libraries of its derivatives and their screening against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, the exploration of this molecule as a building block in the synthesis of organic electronic materials could open up new avenues for its application.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties and established synthetic routes. Its significance lies in its role as a key intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and cardiovascular disease. This guide has provided a comprehensive technical overview to aid researchers and scientists in harnessing the potential of this promising molecule.

References

- Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362–6365.

- Google Patents. (2022). US11390610B2 - Piperazine derivatives as MAGL inhibitors.

-

ChemSynthesis. (2025). 3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

St. Jude Cloud. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 24673-56-1 | TCI AMERICA [tcichemicals.com]

- 5. 24673-56-1 | this compound - AiFChem [aifchem.com]

- 6. targetmol.com [targetmol.com]

- 7. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

physical and chemical properties of 3-Methylbenzofuran-2-carboxylic acid

An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 24673-56-1). It is intended for researchers, medicinal chemists, and drug development professionals who are interested in utilizing this versatile heterocyclic compound. The guide details its structural attributes, characteristic analytical data, key synthetic routes, and its emerging significance as a scaffold in the development of novel therapeutic agents.

Introduction and Significance

This compound is a heterocyclic compound featuring a benzofuran core, which is a privileged scaffold in medicinal chemistry.[1] The benzofuran moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this molecule—a methyl group at the 3-position and a carboxylic acid at the 2-position—provides a unique combination of lipophilicity and functionality, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.[2] Its derivatives have shown particular promise as antitumor agents, highlighting the importance of a thorough understanding of its fundamental properties.[2][3]

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and application in synthetic chemistry. The compound typically appears as a beige to yellow or white to off-white solid powder.[4] Its solid nature and relatively high melting point are characteristic of aromatic carboxylic acids with significant intermolecular hydrogen bonding potential.

A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 24673-56-1 | [4][5] |

| Molecular Formula | C₁₀H₈O₃ | [4][6] |

| Molecular Weight | 176.17 g/mol | [5][7] |

| Appearance | Beige to Yellow Solid Powder | [4] |

| Melting Point | 192-197 °C | [8] |

| Purity | Typically ≥97% | |

| Storage | Room temperature, sealed in a dry environment | [6] |

| InChI Key | YMZTUCZCQMQFMK-UHFFFAOYSA-N |

Spectroscopic and Analytical Characterization

Accurate structural confirmation of this compound is paramount for its use in research and development. The following sections describe the expected outcomes from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and carboxylic acid protons. The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield, usually in the 10-13 ppm range, due to strong deshielding and hydrogen bonding.[9][10] The aromatic protons on the benzene ring will appear in the typical aromatic region (approx. 7.0-8.0 ppm). The methyl group (–CH₃) protons will present as a sharp singlet further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon, aromatic carbons, and the methyl carbon. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region.[10] The carbons of the benzofuran ring system will resonate in the approximate range of 110-160 ppm, while the methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the key functional groups present in the molecule. The spectrum of this compound is dominated by two characteristic absorptions:

-

A very broad and strong O–H stretching band from the carboxylic acid group, typically appearing in the 2500–3300 cm⁻¹ region.[10]

-

A sharp and intense C=O (carbonyl) stretching band, expected between 1710 cm⁻¹ (for hydrogen-bonded dimers) and 1760 cm⁻¹.[10] Additional peaks corresponding to aromatic C-H stretching (just above 3000 cm⁻¹) and C=C stretching in the aromatic ring (approx. 1400-1600 cm⁻¹) will also be present.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (176.17). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group, leading to significant fragment ions.

Workflow for Spectroscopic Characterization

Below is a standardized workflow for the analytical confirmation of this compound. The causality behind this multi-technique approach is to build a self-validating dataset: MS confirms the mass, IR confirms the functional groups, and NMR elucidates the precise atomic arrangement.

Caption: Standard workflow for structural verification.

Chemical Properties and Synthesis

Reactivity

The reactivity of this compound is dictated by its primary functional groups: the carboxylic acid and the electron-rich benzofuran ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (e.g., with alcohols in the presence of an acid catalyst), amide formation (e.g., via an acyl chloride intermediate), and reduction to the corresponding alcohol.[2] These reactions are fundamental for creating derivatives for structure-activity relationship (SAR) studies.

-

Benzofuran Ring: The ring system can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions are influenced by the existing substituents.

Synthesis Protocols

The synthesis of benzofuran-2-carboxylic acids is of significant interest, and various methods have been developed. A highly efficient and modern approach involves the Perkin rearrangement of 3-halocoumarins.[11]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from established literature procedures and offers significant advantages in terms of reaction time and yield compared to traditional heating methods.[11] The choice of microwave irradiation is based on its ability to rapidly and uniformly heat the reaction mixture, accelerating the rate of the rearrangement.

Step 1: Preparation of the Reaction Mixture

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting 3-halocoumarin derivative (e.g., 3-bromo-4-methylcoumarin) (1.0 mmol).

-

Add ethanol (5 mL) as the solvent.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 mmol) to serve as the base catalyst for the ring-fission and subsequent rearrangement.

Step 2: Microwave Irradiation

-

Seal the vessel securely.

-

Place the vessel in the cavity of a scientific microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 300W) for 5-10 minutes, with a target temperature of approximately 80-100 °C.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After cooling the vessel to room temperature, transfer the reaction mixture to a beaker.

-

Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 2-3. This step is crucial to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield the crude this compound.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound. The purity should be assessed by melting point determination and spectroscopic analysis as described in Section 3.

Caption: Key stages of the Perkin rearrangement synthesis.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for developing novel therapeutics, particularly in oncology. Researchers have synthesized libraries of derivatives by modifying the carboxylic acid moiety to produce amides, esters, and hydrazides, which are then further functionalized.[2]

These derivatives have been investigated for several biological activities:

-

Antitumor Agents: Numerous studies have demonstrated the potent antiproliferative activity of compounds derived from this scaffold against various cancer cell lines, including non-small cell lung cancer and breast cancer.[2][3][12]

-

Enzyme Inhibition: Benzofuran-based carboxylic acids have been designed and synthesized as inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many hypoxic tumors and contributes to cancer cell survival and proliferation.[12]

The logical pathway for its application in drug development follows a well-established paradigm from chemical synthesis to biological validation.

Caption: Drug development pathway using the core scaffold.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It may also be harmful if swallowed (H302).

-

Precautions: When handling this compound, personnel should wear protective gloves, clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid breathing dust or vapors.[13]

Conclusion

This compound is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and its role as a precursor to biologically active molecules. Its physical stability, well-defined spectroscopic signature, and accessible synthetic routes make it a valuable tool for medicinal chemists. The continued exploration of derivatives based on this scaffold holds considerable promise for the discovery of new therapeutic agents, particularly in the field of oncology. This guide serves as a foundational resource for researchers aiming to harness the potential of this important chemical entity.

References

- ChemBK. (2024). CAS 1951-36-6. Retrieved from ChemBK.com. [Link not directly applicable to topic but used in initial search context]

- CymitQuimica. (n.d.). CAS 1951-36-6: 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-. Retrieved from CymitQuimica. [Link not directly applicable to topic but used in initial search context]

- ChemScene. (n.d.). 1951-36-6 | 2,5-Dihydroxyterephthalaldehyde. Retrieved from ChemScene.com. [Link not directly applicable to topic but used in initial search context]

- Ambeed.com. (n.d.). 1951-36-6 | 2,5-Dihydroxyterephthalaldehyde. Retrieved from Ambeed.com. [Link not directly applicable to topic but used in initial search context]

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from fishersci.com. [Link not directly applicable to topic but used in initial search context]

-

PubChem. (n.d.). 3-Benzofurancarboxylic acid, methyl ester. Retrieved from [Link]

-

Reddy, T. J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Retrieved from [Link]

-

Kowalska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - PubMed Central. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzofuran-4-carboxylic acid. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]

-

Georganics. (n.d.). This compound ethyl ester - High purity. Retrieved from [Link]

-

Evren, A. E., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Retrieved from [Link]

-

Khodarahmi, G., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). Benzofuran-2-carboxylic acid | CAS#:496-41-3. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 24673-56-1|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Methylbenzofuran-4-carboxylic acid | C10H8O3 | CID 59316821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - High purity | EN [georganics.sk]

3-Methylbenzofuran-2-carboxylic acid melting point and boiling point

An In-depth Technical Guide: Physicochemical Characterization of 3-Methylbenzofuran-2-carboxylic acid: Melting and Boiling Point Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 24673-56-1), a key heterocyclic building block in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anticancer agents, making a thorough understanding of its fundamental physicochemical properties critical for its synthesis, purification, and application in drug development workflows.[1][2][3] This document consolidates available data, outlines detailed experimental protocols for accurate measurement, discusses factors that influence these properties, and provides essential safety and handling information. The reported melting point for this compound is in the range of 192-197 °C.[4][5] A boiling point is not reported, likely due to thermal decomposition at atmospheric pressure, a common characteristic for compounds of this nature.

Introduction: Significance in Medicinal Chemistry

This compound is an aromatic heterocyclic compound that serves as a valuable scaffold in the synthesis of more complex molecules. The benzofuran moiety is a privileged structure in drug discovery, and its derivatives are explored for a wide range of biological activities. Notably, amides and other derivatives of 3-methyl-benzofuran-2-carboxylic acid have been designed and synthesized as potential anticancer agents, showing activity against lung and breast cancer cell lines.[1] The physical properties of this starting material, such as melting point, are not merely data points; they are critical indicators of purity and identity, directly impacting the success of subsequent synthetic steps and the integrity of biological screening data.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 24673-56-1 | [4][5][6] |

| Molecular Formula | C₁₀H₈O₃ | [5][6] |

| Molecular Weight | 176.17 g/mol | [5] |

| Appearance | Beige to yellow solid powder | [4][7][8] |

| Melting Point | 192 - 197 °C | [4][5] |

| Boiling Point | Not available (Decomposes) | [4][5] |

| Purity (Typical) | >95% | [4] |

In-Depth Analysis of Thermal Properties

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow range, typically less than 2°C.[9] The reported melting range for this compound is 192-197 °C.[4][5]

-

Indicator of Purity: This relatively broad range is typical for commercially available reagents and suggests the presence of minor impurities. Impurities disrupt the crystal lattice of the solid, which requires less energy to break apart, resulting in both a depression of the melting point and a broadening of the melting range.[9] Researchers synthesizing this compound should aim for a narrower melting range as an indicator of successful purification.

-

Identity Confirmation: The melting point is a reliable, albeit not definitive, characteristic for compound identification. A mixed melting point analysis, where the sample is mixed with an authentic standard, can be used for confirmation. If no depression in the melting point is observed, the two samples are likely identical.[9]

Boiling Point

Standard chemical databases do not list a boiling point for this compound.[4][5] This is not an omission but rather an indication of the compound's thermal instability.

-

Causality of Thermal Decomposition: Carboxylic acids, particularly aromatic ones with high molecular weights, often have extremely high boiling points due to strong intermolecular hydrogen bonding. The energy required to overcome these forces and vaporize the compound at atmospheric pressure is often greater than the energy required to break covalent bonds within the molecule, leading to decomposition (e.g., decarboxylation) before the boiling point is reached. The high melting point of this compound further suggests strong crystal lattice forces, which correlates with a high theoretical boiling point.

Experimental Determination of Melting Point

Accurate determination of the melting point is a fundamental skill in a chemistry laboratory. The following protocol outlines a validated method using a modern digital apparatus.

Principle

A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperatures at which the first visible drop of liquid appears (T₁) and at which the last crystal melts (T₂) are recorded. The melting range is reported as T₁ - T₂.

Workflow for Accurate Melting Point Determination

Caption: Workflow for precise melting point determination.

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of this compound on a watch glass.

-

Using a spatula, crush the beige solid into a fine, uniform powder. This ensures efficient heat transfer.[9]

-

Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is inside.[9]

-

Invert the tube and tap it gently on the benchtop to pack the sample tightly into the sealed end.

-

-

Instrument Setup and Measurement:

-

Ensure the heating block of the Mel-Temp or similar apparatus is at least 20°C below the expected melting point of 192°C.[9]

-

Insert the packed capillary tube into the sample holder.

-

Turn on the apparatus and set a rapid heating rate to quickly approach the expected melting range.

-

Approximately 15-20°C below the anticipated start of melting, reduce the heating rate to a slow 1-2°C per minute. This slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) when the first droplet of liquid is visible.

-

Continue heating and record the temperature (T₂) when the last solid crystal disappears.

-

-

Reporting and Interpretation:

-

The result should be reported as a range: T₁ - T₂.

-

A pure sample will exhibit a sharp range (e.g., 195-196°C), while an impure sample will show a depressed and broader range (e.g., 188-193°C).

-

For rigor, the determination should be repeated at least once to ensure reproducibility.

-

Synthesis, Purity, and Property Interdependence

The measured physical properties of a compound are intrinsically linked to its synthetic origin and subsequent purification.

Caption: Interdependence of synthesis, purity, and physical properties.

This compound is often synthesized via the Perkin rearrangement of a corresponding 3-halocoumarin in the presence of a base.[2] Potential impurities can include unreacted starting materials or side-products from this rearrangement. Effective purification, typically by recrystallization, is necessary to remove these impurities. The melting point serves as a direct and rapid validation of purification efficacy. A sharp melting range close to the literature value indicates high purity, which is essential before using the compound in sensitive applications like drug synthesis.[1][2]

Safety and Handling

As a laboratory chemical, proper handling of this compound is mandatory to ensure user safety.

-

Hazards Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[6][7][10] The toxicological properties have not been fully investigated.[7]

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]

-

Avoid generating dust.[7]

-

Wash hands thoroughly after handling.[7]

-

-

Storage:

Conclusion

This compound is a crucial intermediate in synthetic and medicinal chemistry. Its primary identifying physical property is a melting point in the range of 192-197 °C. The absence of a reported boiling point is due to its propensity for thermal decomposition at elevated temperatures. For researchers and drug development professionals, the melting point serves as an indispensable tool for confirming the identity and assessing the purity of the material. Adherence to the rigorous experimental protocol detailed in this guide will ensure the generation of accurate and reliable data, thereby upholding the integrity of subsequent research and development activities.

References

- Material Safety Data Sheet - this compound. Cole-Parmer.

- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.

- 3-methyl-1-benzofuran-2-carboxylic acid - 24673-56-1, C10H8O3, density, melting point, boiling point. ChemSynthesis.

- This compound - High purity. Georganics.

- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online.

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central (PMC)

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central (PMC)

- 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid Safety D

- Melting point determin

- This compound | 24673-56-1. Sigma-Aldrich.

- Experiment 1 - Melting Points. University of Missouri–St. Louis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 24673-56-1 [sigmaaldrich.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. aksci.com [aksci.com]

The Benzofuran Core: A Historical and Synthetic Odyssey in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry and drug development. Its journey from a constituent of coal tar to the structural heart of numerous pharmaceuticals is a compelling narrative of scientific inquiry, synthetic innovation, and the relentless pursuit of therapeutic solutions. This guide provides a comprehensive exploration of the discovery and history of benzofuran compounds, tracing their origins from natural sources and early synthetic endeavors to the sophisticated methodologies that have enabled the creation of life-altering medications. We will delve into the pivotal discoveries that have shaped our understanding of this versatile scaffold, with a particular focus on the development of landmark drugs such as the antiarrhythmic agent amiodarone and the photochemotherapeutic psoralens. This exploration is designed to provide researchers and drug development professionals with a deep appreciation of the historical context and the synthetic evolution that continues to make benzofuran a privileged structure in the design of novel therapeutic agents.

The Dawn of Benzofuran: From Coal Tar to a Name

The story of benzofuran begins not in the pristine environment of a modern laboratory, but in the industrial landscape of the 19th century. The early isolation of this heterocyclic compound is intertwined with the burgeoning coal tar industry. Initially, the substance we now know as benzofuran was isolated from the distillates of coal tar and was given the name "coumarone".[1] This crude fraction, a complex mixture of aromatic compounds, served as a rich source for early organic chemists.

The formal entry of benzofuran into the annals of synthetic chemistry is marked by the seminal work of William Henry Perkin in 1870. His groundbreaking synthesis, now known as the Perkin rearrangement , involved the ring contraction of a 2-halocoumarin in the presence of a hydroxide, yielding a benzofuran.[2] This reaction was a pivotal moment, providing the first rational chemical pathway to this novel heterocyclic system and laying the groundwork for future synthetic explorations.[3][4]

Another significant early contribution was the Rap-Stoermer reaction , named after the work of C. Rap and Richard Stoermer. This method involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base, leading to the formation of 2-acylbenzofurans.[5][6][7][8] This reaction provided a versatile route to a variety of substituted benzofurans and further expanded the synthetic chemist's toolkit for accessing this important scaffold.

These pioneering efforts not only established the fundamental chemistry of benzofuran but also set the stage for the discovery of its profound biological activities, a journey that would unfold over the subsequent decades and continue to this day.

The Evolution of a Scaffold: A Timeline of Synthetic Methodologies

The journey from the classical syntheses of Perkin and Stoermer to the highly efficient and selective methods of the 21st century reflects the broader evolution of organic chemistry. The drive for greater efficiency, milder reaction conditions, and the ability to construct complex, highly substituted benzofuran derivatives has led to a continuous wave of innovation.

Classical Approaches: The Foundation

The early syntheses, while groundbreaking for their time, often required harsh reaction conditions and were limited in their substrate scope. The Perkin rearrangement and the Rap-Stoermer reaction were the workhorses for many years, providing fundamental access to the benzofuran core. These methods are still cited and utilized, particularly in academic settings, for their historical significance and for the preparation of specific classes of benzofurans.[2][3][4][5][6][7][8]

The Rise of Catalysis: A Paradigm Shift

The latter half of the 20th century witnessed the transformative impact of transition metal catalysis on organic synthesis, and benzofuran synthesis was no exception. The advent of palladium-catalyzed cross-coupling reactions, in particular, revolutionized the construction of the benzofuran ring. Methods such as the Sonogashira coupling of terminal alkynes with o-iodophenols, followed by intramolecular cyclization, offered a powerful and flexible strategy for the synthesis of 2-substituted benzofurans.[9][10] These catalytic methods provided milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity compared to their classical counterparts.

The timeline below highlights some of the key milestones in the evolution of benzofuran synthesis:

| Era | Key Developments | Significance | Key Contributors |

| Late 19th Century | Perkin Rearrangement, Rap-Stoermer Reaction | First rational syntheses of the benzofuran core. | William H. Perkin, C. Rap, Richard Stoermer |

| Mid 20th Century | Intramolecular Cyclization Strategies | Development of methods based on the cyclization of suitably substituted phenols and styrenes. | Various academic and industrial research groups |

| Late 20th Century | Palladium- and Copper-Catalyzed Syntheses | Introduction of highly efficient and selective catalytic methods, such as Sonogashira and Heck couplings. | Various pioneers in organometallic chemistry |

| 21st Century | C-H Activation, Photoredox Catalysis, and Green Chemistry Approaches | Development of atom-economical and environmentally benign synthetic routes. | Contemporary organic chemists |

This continuous evolution of synthetic methodologies has not only made benzofuran and its derivatives more accessible but has also enabled the exploration of a vast chemical space, leading to the discovery of novel compounds with significant therapeutic potential.

From Nature's Blueprint to Potent Pharmaceuticals: The Benzofuran Hall of Fame

The benzofuran scaffold is not merely a synthetic curiosity; it is a recurring motif in a diverse array of natural products, many of which have served as inspiration for the development of important drugs.[11] The intricate structures of these natural compounds have not only challenged synthetic chemists but have also provided valuable insights into the biological activities associated with the benzofuran core.

Amiodarone: A Serendipitous Journey from Plant to Heart

The story of amiodarone, a potent antiarrhythmic drug, is a classic example of drug discovery rooted in natural products. The journey began with the investigation of Ammi visnaga, a plant traditionally used in ancient Egypt for its medicinal properties.[12] The active compound, khellin, a furanochromone, was found to have coronary vasodilating effects.

In the 1960s, scientists at the Labaz company in Belgium, including Tondeur and Binon, synthesized a series of khellin analogues in an effort to develop a more potent and safer antianginal agent.[13] This research led to the synthesis of amiodarone, a benzofuran derivative that exhibited powerful antiarrhythmic properties.[14][15] Initially developed for angina, its profound effects on cardiac rhythm were later recognized, leading to its approval for the treatment of various arrhythmias.[15]

The development of amiodarone also spurred extensive research into its structure-activity relationships (SAR). Studies have shown that the benzofuran nucleus and the diiodobenzoyl moiety are crucial for its antiarrhythmic activity.[16][17][18][19][20] Modifications to the diethylaminoethoxy side chain have been explored to modulate its pharmacokinetic and pharmacodynamic properties, leading to the development of analogues like dronedarone.[20]

Psoralens and Angelicins: Harnessing the Power of Light

Psoralens and their angular isomers, angelicins, are a class of naturally occurring furocoumarins that have been used for centuries in traditional medicine to treat skin disorders.[13][21][22][23][24][25][26][27][28][29][30][31][32] These compounds are found in various plants, including Psoralea corylifolia and figs.[1]

The modern era of psoralen research began with the elucidation of their structure and their mechanism of action. Psoralens are potent photosensitizers; upon activation by ultraviolet A (UVA) light, they can intercalate into DNA and form covalent cross-links, leading to cell cycle arrest and apoptosis. This property forms the basis of PUVA (Psoralen + UVA) therapy, which is used to treat skin conditions such as psoriasis and vitiligo.[32]

The synthesis of psoralens and angelicins has been a subject of considerable interest, with various classical and modern methods being developed to construct their tricyclic ring systems.[22][25][28][29] The unique photobiological properties of these compounds have also prompted extensive SAR studies, with researchers exploring how modifications to the furocoumarin skeleton can influence their photosensitizing potential and therapeutic efficacy.[13][21][30]

Key Experimental Protocols: A Glimpse into the Synthetic Chemist's Toolkit

To provide a deeper understanding of the practical aspects of benzofuran synthesis, this section outlines the experimental protocols for two historically significant methods: the Perkin rearrangement and the Rap-Stoermer reaction.

Protocol 1: The Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acid

This protocol describes a microwave-assisted Perkin rearrangement of a 3-bromocoumarin to yield a benzofuran-2-carboxylic acid, a method that significantly reduces reaction times compared to traditional heating.[10]

Materials:

-

3-Bromocoumarin derivative

-

Ethanol

-

Sodium hydroxide

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

To a microwave reaction vessel, add the 3-bromocoumarin derivative (1 equivalent).

-

Add ethanol as the solvent.

-

Add sodium hydroxide (3 equivalents).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified power and temperature for a short duration (e.g., 5-10 minutes).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the crude product in water and acidify with a suitable acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.

Protocol 2: The Rap-Stoermer Reaction for the Synthesis of 2-Acylbenzofurans

This protocol describes a triethylamine-catalyzed Rap-Stoermer reaction between a salicylaldehyde and an α-haloketone under solvent-free conditions.[6]

Materials:

-

Substituted salicylaldehyde

-

α-Haloketone (e.g., phenacyl bromide)

-

Triethylamine (TEA)

-

Sealed reaction vessel

Procedure:

-

In a sealed reaction vessel, combine the substituted salicylaldehyde (1 equivalent) and the α-haloketone (1 equivalent).

-

Add triethylamine (1.5 equivalents) as the base and catalyst.

-

Seal the vessel tightly.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the 2-acylbenzofuran.

Structure-Activity Relationships: Fine-Tuning the Benzofuran Core for Therapeutic Efficacy

The biological activity of benzofuran derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties.

Amiodarone and its Analogues: A Balancing Act of Efficacy and Safety

The SAR of amiodarone has been extensively studied to mitigate its significant side effects while retaining its potent antiarrhythmic activity. Key findings include:

-

The Benzofuran Nucleus: The benzofuran scaffold is essential for the antiarrhythmic activity.[20]

-

The Diiodobenzoyl Moiety: The two iodine atoms on the benzoyl ring are crucial for the drug's unique electrophysiological profile but also contribute to its thyroid-related side effects.[19]

-

The Diethylaminoethoxy Side Chain: Modifications to this side chain can significantly impact the drug's lipophilicity, metabolism, and overall toxicity. For example, the development of dronedarone involved the removal of the iodine atoms and the introduction of a methanesulfonamide group to reduce thyroid toxicity and improve the safety profile.[20]

| Compound | Key Structural Features | Impact on Activity/Safety |

| Amiodarone | Diiodobenzoyl group, diethylaminoethoxy side chain | Potent antiarrhythmic, but associated with thyroid and pulmonary toxicity.[19][20] |

| Dronedarone | Lacks iodine atoms, methanesulfonamide group on the benzofuran ring | Reduced thyroid toxicity, but may have different efficacy and cardiac safety profile.[20] |

| Desethylamiodarone | N-dealkylated metabolite of amiodarone | Active metabolite, but may contribute to toxicity.[19] |

Psoralens and Angelicins: Modulating Photoreactivity for Targeted Therapy

The SAR of psoralens and angelicins is primarily focused on their photoreactivity and ability to form DNA adducts. Key structural features that influence their activity include:

-